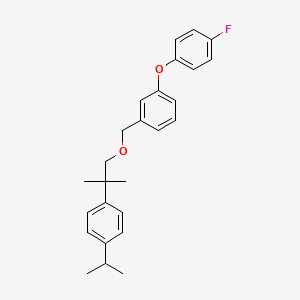
3Hhd86WH49
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3Hhd86WH49 C16H25N7O3 . It is characterized by its complex structure, which includes multiple stereocenters and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3Hhd86WH49 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, with optimizations for yield and purity. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the stereocenters and functional groups .
Chemical Reactions Analysis
Types of Reactions
3Hhd86WH49 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are employed to replace certain groups with nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity. For example, oxidation reactions may be carried out at low temperatures to prevent over-oxidation, while reduction reactions might require anhydrous conditions to avoid side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation of alcohol groups in this compound can lead to the formation of aldehydes or ketones, while reduction of nitro groups can yield amines .
Scientific Research Applications
3Hhd86WH49 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3Hhd86WH49 include:
- GENZ-644131-2
- GENZ-644131-3
- GENZ-644131-4
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereocenters, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
| 1092979-24-2 | |
Molecular Formula |
C16H25N7O3 |
Molecular Weight |
363.42 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-amino-8-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H25N7O3/c1-9-21-11-14(18)19-8-20-15(11)23(9)16-13(25)12(24)10(26-16)7-22(2)6-4-3-5-17/h3-4,8,10,12-13,16,24-25H,5-7,17H2,1-2H3,(H2,18,19,20)/b4-3-/t10-,12-,13-,16-/m1/s1 |
InChI Key |
XMINGHDCKLSIIL-LNNUBQDUSA-N |
Isomeric SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN(C)C/C=C\CN)O)O)N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CN(C)CC=CCN)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



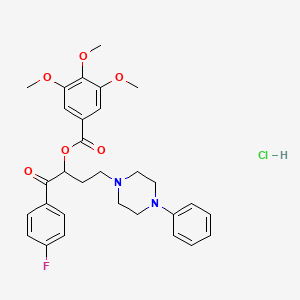
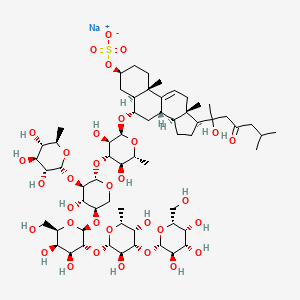

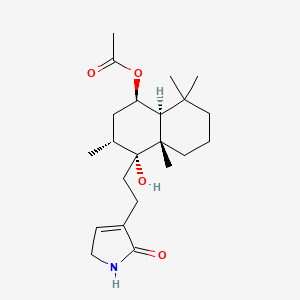


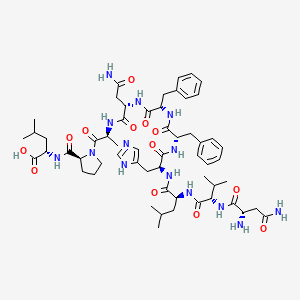


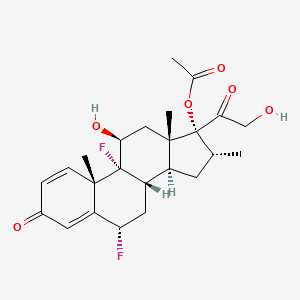
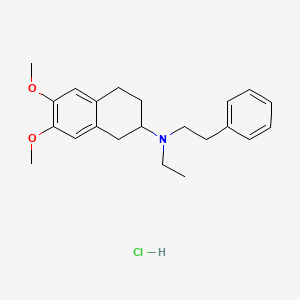
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
